1-Bromo-4-(4-methylbenzyl)benzene
Description
BenchChem offers high-quality 1-Bromo-4-(4-methylbenzyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-(4-methylbenzyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-bromo-4-[(4-methylphenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br/c1-11-2-4-12(5-3-11)10-13-6-8-14(15)9-7-13/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBCHURZGCLEQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Safety and Handling of 1-Bromo-4-(4-methylbenzyl)benzene
Executive Summary & Application Context
1-Bromo-4-(4-methylbenzyl)benzene is a specialized diarylmethane intermediate primarily utilized in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors (e.g., Canagliflozin, Empagliflozin analogs). Its structural significance lies in the para-bromoaryl moiety, which serves as a handle for metallation (lithium-halogen exchange), allowing for subsequent coupling with gluconolactone derivatives to form the C-aryl glucoside pharmacophore [1, 2].
Critical Distinction: Unlike "benzyl bromides" (where Br is attached to the methylene bridge and acts as a potent lachrymator/corrosive), the bromine in this molecule is attached directly to the aromatic ring (aryl bromide). While less acutely corrosive, it presents distinct hazards regarding aquatic toxicity and reactivity with pyrophoric organometallic reagents.
Physicochemical Profile ("The Hardware")
Understanding the physical state is the first line of defense in exposure control.
| Property | Value | Operational Implication |
| Appearance | White to off-white crystalline solid or low-melting solid. | Dust generation is a primary exposure vector. |
| Molecular Weight | 261.16 g/mol | N/A |
| Melting Point | 64–67 °C [3] | Low melting point requires cool storage to prevent fusing/caking. |
| Solubility | Insoluble in water; Soluble in DCM, THF, Toluene. | Spills cannot be rinsed with water alone; requires organic solvent cleanup. |
| LogP (Est.) | ~5.6 | High Lipophilicity. Bioaccumulative potential; penetrates nitrile gloves over time. |
Hazard Identification & Risk Assessment
GHS Classification (Synthesized from Analogous Diarylmethanes)
Based on Structure-Activity Relationships (SAR) of lipophilic aryl halides [4, 5].
-
Health Hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
STOT-SE (Category 3): May cause respiratory irritation (dust/vapor).[1]
-
-
Environmental Hazards:
-
Aquatic Acute/Chronic (Category 1): Very toxic to aquatic life with long-lasting effects.[2] The high LogP indicates this compound binds strongly to organic matter in soil and sediment.
-
Reactive Hazards (The "Hidden" Risks)
-
Benzylic Oxidation: The methylene bridge (
) between the two aromatic rings is susceptible to auto-oxidation over prolonged storage in air, potentially forming peroxides or benzophenones, though at a slower rate than ethers. -
Organometallic Activation: The primary use case involves reaction with n-Butyllithium (n-BuLi). This transforms the relatively stable aryl bromide into a highly reactive, pyrophoric aryl-lithium species.
Safe Handling Protocols
Engineering Controls
-
Primary Containment: All weighing and transfer operations must occur inside a Chemical Fume Hood operating at a face velocity of 100 fpm (0.5 m/s).
-
Inert Atmosphere: For long-term storage or reaction setup, handle under Nitrogen or Argon to prevent moisture absorption and benzylic oxidation.
Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale (Causality) |
| Gloves (Standard) | Nitrile (0.11 mm) | Sufficient for incidental splash protection during weighing. |
| Gloves (Immersion) | Silver Shield® (Laminate) | Required if dissolving in THF/Toluene. Aromatic solvents permeate nitrile rapidly, carrying the toxic solute with them. |
| Respiratory | N95 or P100 (if powder) | If handling >10g outside a hood (not recommended), dust inhalation is a risk. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient if the solid is dissolved; splashes can cause ocular uptake. |
Critical Workflow: Lithium-Halogen Exchange
The following protocol describes the most hazardous operation involving this chemical: converting it to a nucleophile for drug synthesis.
Safety Prerequisite: This reaction utilizes n-Butyllithium (n-BuLi), which is pyrophoric. Ensure a Class D fire extinguisher is present.
-
Drying: Dissolve 1-Bromo-4-(4-methylbenzyl)benzene in anhydrous THF. Ensure water content is <50 ppm (Karl Fischer titration) to prevent immediate quenching of the lithiated species and formation of LiOH (caustic).
-
Cryogenic Setup: Cool the solution to -78 °C (Dry Ice/Acetone bath).
-
Why? Aryl lithium species can undergo "halogen dance" or side reactions at higher temperatures. Low temp stabilizes the intermediate.
-
-
Addition: Add n-BuLi dropwise via syringe or cannula.
-
Exotherm Control: The exchange reaction is exothermic. Rapid addition can cause solvent boiling.
-
-
Quenching (The Danger Zone): After the coupling reaction, quench with saturated Ammonium Chloride (
).
Visualization: Safe Lithiation Workflow
Figure 1: Operational workflow for the safe activation of 1-Bromo-4-(4-methylbenzyl)benzene using organolithium reagents.
Emergency Response & Waste Management
Spill Cleanup
Do NOT wash down the drain. This compound is highly toxic to aquatic environments (H410).[2][3]
-
Solid Spill: Dampen with a high-flashpoint solvent (like PEG-400) to suppress dust, then sweep into a combustible waste container.
-
Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if mixed with oxidizers.
First Aid
-
Inhalation: Move to fresh air. If wheezing occurs, medical evaluation is required (potential sensitization).
-
Skin Contact: Wash with soap and water for 15 minutes. Self-Validation: If redness persists after 1 hour, the lipophilic compound may have penetrated the dermis; seek dermatology consult.
Disposal
Classify as Halogenated Organic Waste .
-
Incineration: Must be incinerated in a facility equipped with a scrubber to handle Hydrogen Bromide (HBr) emissions.
References
-
Murakata, M., & Nag, M. (2023). Strategy for the Synthesis of C-Aryl Glucosides as Sodium Glucose Cotransporter 2 Inhibitors. Heterocycles, 106(11), 1777.[5]
-
Nomura, S., et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Potent Sodium-Glucose Cotransporter 2 Inhibition.[5] Journal of Medicinal Chemistry, 53(17), 6355–6360.
-
Sigma-Aldrich. (2024). Safety Data Sheet: 1-Bromo-4-chlorobenzene (Structural Analog Data).
-
ECHEMI. (2023). Diphenylmethane Safety Data Sheet.
-
Fisher Scientific. (2025). Safety Data Sheet: Diphenylmethane.
Sources
IUPAC nomenclature and synonyms for 1-Bromo-4-(4-methylbenzyl)benzene
An In-Depth Technical Guide to 1-Bromo-4-(4-methylbenzyl)benzene: Synthesis, Characterization, and Applications
Introduction: The Role of Diaryl-methanes in Modern Chemistry
The diaryl-methane scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous functional molecules. These structures are particularly significant as key building blocks for Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used in the management of type 2 diabetes.[1] 1-Bromo-4-(4-methylbenzyl)benzene is a crucial intermediate in the synthesis of these complex molecules. The presence of a bromine atom provides a reactive handle for further chemical transformations, such as cross-coupling reactions, while the tolyl group on the other ring modulates the electronic and steric properties of the final product.[2]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of 1-Bromo-4-(4-methylbenzyl)benzene, from its fundamental chemical identity to its synthesis, characterization, and applications. As senior application scientists, our focus is not merely on the protocol but on the underlying principles that ensure reproducibility and success in a laboratory setting.
Chemical Identity and Properties
A precise understanding of a compound's identity is the foundation of all subsequent research. 1-Bromo-4-(4-methylbenzyl)benzene is an aromatic compound featuring two benzene rings linked by a methylene bridge.
| Identifier | Value | Source |
| IUPAC Name | 1-bromo-4-(4-methylbenzyl)benzene | |
| CAS Number | 17100-53-7 | |
| Molecular Formula | C₁₄H₁₃Br | [3] |
| Molecular Weight | 261.16 g/mol | [3] |
| SMILES | CC1=CC=C(C=C1)CC2=CC=C(Br)C=C2 |
Synthesis Methodology: A Guided Approach
The synthesis of diaryl-methanes like 1-Bromo-4-(4-methylbenzyl)benzene is most commonly achieved via Friedel-Crafts alkylation.[4] This electrophilic aromatic substitution reaction involves the alkylation of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst.[4]
Rationale for Method Selection
While other methods exist, the Friedel-Crafts pathway is often selected for its efficiency and the availability of starting materials. The key to a successful and clean reaction lies in the choice of the Lewis acid and reaction conditions. While AlCl₃ is a powerful and common catalyst, its high reactivity can sometimes lead to over-alkylation or isomerization.[5] For substrates sensitive to harsh conditions, milder Lewis acids such as TiCl₄ or Fe(OTf)₃ have proven to be highly effective, offering a cleaner reaction profile.[1][6]
The selected protocol utilizes the reaction between 4-bromobenzyl bromide and toluene. Toluene serves as both the reactant and the solvent, which is an efficient approach to drive the reaction forward.
Experimental Workflow Diagram
The following diagram outlines the complete workflow from synthesis to characterization.
Caption: Workflow for the synthesis and purification of 1-Bromo-4-(4-methylbenzyl)benzene.
Step-by-Step Synthesis Protocol
Reagents:
-
4-Bromobenzyl bromide (1.0 eq)
-
Toluene (serving as reactant and solvent)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)
-
Dichloromethane (DCM) (for extraction)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-bromobenzyl bromide in an excess of dry toluene.
-
Catalyst Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous AlCl₃ portion-wise over 15-20 minutes. Causality Note: The slow, portion-wise addition is critical to control the exothermic reaction and prevent the formation of undesired byproducts.
-
Reaction Progression: Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing ice-water to quench the reaction and decompose the aluminum chloride complex.
-
Aqueous Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system to afford the pure 1-Bromo-4-(4-methylbenzyl)benzene.
Analytical Characterization
Rigorous characterization is a self-validating step to confirm the identity and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
| Analysis Technique | Expected Results |
| ¹H NMR | δ ~7.40 (d, 2H, Ar-H), δ ~7.10 (m, 4H, Ar-H), δ ~7.00 (d, 2H, Ar-H), δ ~3.95 (s, 2H, CH₂), δ ~2.30 (s, 3H, CH₃) |
| ¹³C NMR | δ ~140.5, 137.0, 135.5, 131.5, 131.0, 129.5, 129.0, 120.0, 41.0, 21.0 |
| Mass Spec (EI) | m/z: 260/262 (M⁺, M⁺+2 due to Br isotopes), 181 (M⁺ - Br) |
| IR Spectroscopy | ν (cm⁻¹): ~3020 (Ar C-H), ~2920 (Aliphatic C-H), ~1595, 1485 (Ar C=C), ~1010 (C-Br) |
Note: NMR chemical shifts (δ) are reported in ppm and are approximate. They can vary based on the solvent and instrument used.
Applications in Research and Drug Development
The utility of 1-Bromo-4-(4-methylbenzyl)benzene lies in its capacity as a versatile building block, primarily leveraged in the synthesis of pharmaceutical agents.
-
SGLT2 Inhibitors: As previously mentioned, this compound is a precursor for the diaryl-methane core of SGLT2 inhibitors like canagliflozin and empagliflozin.[1] The bromo-substituted ring can undergo further functionalization, often through metal-catalyzed cross-coupling reactions.
-
Suzuki Coupling Reactions: The aryl bromide moiety is an excellent substrate for Suzuki coupling reactions.[7][8][9] This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling with an organoboron compound, enabling the construction of more complex molecular architectures.[10][11] This is a cornerstone of modern medicinal chemistry for creating biaryl structures.
-
Material Science: Diaryl-methane structures can be incorporated into polymers and other materials to tune their optical or electronic properties.[12]
Application Workflow: Suzuki Coupling
The diagram below illustrates a typical workflow for utilizing 1-Bromo-4-(4-methylbenzyl)benzene in a subsequent Suzuki coupling reaction.
Caption: General workflow for a Suzuki cross-coupling reaction.
Conclusion
1-Bromo-4-(4-methylbenzyl)benzene is more than a simple chemical; it is an enabling tool for innovation in drug discovery and materials science. A thorough understanding of its synthesis, grounded in the principles of reaction mechanism and purification science, is essential for its effective use. The methodologies and data presented in this guide provide researchers with a trusted framework for the preparation and application of this valuable synthetic intermediate.
References
-
Title: New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors Source: ACS Omega URL: [Link]
-
Title: Chemoselective Suzuki Coupling of Bromoarenes Catalysed by Palladium(II)‐Complexing Macrocycles in Aqueous Media Source: ResearchGate URL: [Link]
-
Title: 1-BROMO-4-METHYLBENZENE | CAS 106-38-7 Source: Matrix Fine Chemicals URL: [Link]
-
Title: Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3-catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Conversion of bromoarenes in Suzuki cross-coupling reaction Source: ResearchGate URL: [Link]
-
Title: Suzuki coupling reactions of bromoarenes with phenylboronic acid with the PPd(0) catalyst film Source: ResearchGate URL: [Link]
-
Title: Iodine catalyzed Friedel-Crafts alkylation of electron-rich arenes with aldehydes: efficient synthesis of triarylmethanes and diarylalkanes Source: ResearchGate URL: [Link]
-
Title: Friedel-Crafts Alkylation Source: Chemistry Steps URL: [Link]
-
Title: CHAPTER 20: Suzuki Reactions Source: The Royal Society of Chemistry URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: The Role of Bromo-OTBN in Pharma Source: PYG Lifesciences URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. 1-Bromo-4-(4-methylbenzyl)benzene [sigmaaldrich.com]
- 4. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3-catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. The Role of Bromo-OTBN in Pharma [pyglifesciences.com]
Methodological & Application
Technical Application Note: Pd-Catalyzed Functionalization of 1-Bromo-4-(4-methylbenzyl)benzene
Introduction & Scope
1-Bromo-4-(4-methylbenzyl)benzene (also referred to as 4-bromo-4'-methyldiphenylmethane) represents a "privileged scaffold" in medicinal chemistry. It serves as a critical intermediate in the synthesis of Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors (e.g., Ipragliflozin, Tofogliflozin precursors) and other metabolic disease therapeutics.
While the diarylmethane skeleton is often constructed via Friedel-Crafts acylation/reduction or Grignard addition, the aryl bromide moiety provides a versatile handle for late-stage diversification. This guide details three high-fidelity Palladium-catalyzed protocols designed to transform this bromide into high-value functional groups:
-
C–C Bond Formation: Suzuki-Miyaura Coupling for biaryl library generation.
-
C–N Bond Formation: Buchwald-Hartwig Amination for introducing solubility-enhancing amines.
-
C–C(=O) Bond Formation: Alkoxycarbonylation for ester/acid synthesis.
Substrate Properties
| Property | Data |
| Chemical Name | 1-Bromo-4-(4-methylbenzyl)benzene |
| Structure | 4-Me-C₆H₄-CH₂-C₆H₄-Br(4) |
| Molecular Weight | 261.16 g/mol |
| Lipophilicity (cLogP) | ~5.2 (High lipophilicity requires non-polar co-solvents) |
| Reactivity | Activated Ar-Br; para-substitution minimizes steric hindrance at the reaction center. |
Mechanistic Insight & Catalytic Cycle
For this lipophilic substrate, the catalytic cycle follows the standard Pd(0)/Pd(II) pathway. However, the presence of the benzylic methylene bridge introduces specific considerations:
-
Solubility: The high logP necessitates the use of toluene, dioxane, or THF. Strictly aqueous conditions often fail without surfactants.
-
Benzylic Stability: While the methylene bridge is generally stable, harsh basic conditions (e.g., NaOtBu at >120°C) combined with benzylic activation could theoretically lead to minor oxidation side-products; mild bases are preferred where possible.
Visualization: Catalytic Workflow
Caption: General Pd-catalytic cycle for the functionalization of aryl bromides. The rate-determining step for this substrate is typically Oxidative Addition (using weak ligands) or Transmetallation (using hindered nucleophiles).
Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of biaryl derivatives (e.g., 4'-methyl-4-aryl-diphenylmethanes). Application: Extending the scaffold to probe the S1/S2 binding pockets of SGLT proteins.
Reagents & Setup
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%) - Chosen for robustness against air/moisture.
-
Ligand: dppf (contained in catalyst).
-
Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (for steric bulk).
-
Solvent: 1,4-Dioxane : Water (4:1 ratio).
Step-by-Step Methodology
-
Charge: To a reaction vial equipped with a magnetic stir bar, add:
-
1-Bromo-4-(4-methylbenzyl)benzene (1.0 equiv, 1.0 mmol, 261 mg).
-
Aryl Boronic Acid (1.2 equiv).
-
K₂CO₃ (2.0 equiv, 276 mg).
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv, 24 mg).
-
-
Degas: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.
-
Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor by HPLC/TLC.
-
Note: The starting bromide is non-polar; the product will likely be similarly non-polar. Use Hexane:EtOAc (9:1) for TLC.
-
-
Workup: Cool to RT. Dilute with EtOAc (10 mL) and wash with water (10 mL) and brine (10 mL). Dry organic layer over Na₂SO₄.
-
Purification: Concentrate and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Protocol 2: Buchwald-Hartwig Amination
Objective: Introduction of amine functionality (N-arylation). Application: Modulating solubility and ADME properties.
Reagents & Setup
-
Catalyst: Pd₂(dba)₃ (1–2 mol%).
-
Ligand: XPhos or BrettPhos (2–4 mol%). XPhos is excellent for general anilines; BrettPhos is preferred for primary amines.
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv).
-
Solvent: Toluene or t-Amyl Alcohol (Anhydrous).
Step-by-Step Methodology
-
Preparation: Flame-dry the reaction glassware and cool under Argon.
-
Charge (Glovebox or Schlenk): Add:
-
Pd₂(dba)₃ (18 mg, 0.02 mmol).
-
XPhos (19 mg, 0.04 mmol).
-
Pre-stir in 1 mL Toluene for 5 mins to form the active complex.
-
-
Substrate Addition: Add 1-Bromo-4-(4-methylbenzyl)benzene (261 mg, 1.0 mmol), the Amine (1.2 mmol), and NaOtBu (135 mg, 1.4 mmol).
-
Reaction: Add remaining Toluene (4 mL). Heat to 100°C for 12–18 hours.
-
Critical Control: Ensure rigorous exclusion of water; NaOtBu is moisture sensitive.
-
-
Workup: Filter the reaction mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate and purify via chromatography. (Note: Amine products may streak on silica; add 1% Et₃N to the eluent).
Protocol 3: Pd-Catalyzed Alkoxycarbonylation
Objective: Conversion of Ar-Br to Ar-COOR (Ester). Application: Creating bioisosteres or precursors for further derivatization (amides, alcohols).
Reagents & Setup
-
Catalyst: Pd(OAc)₂ (2 mol%).
-
Ligand: Xantphos (2 mol%) - Crucial for high yields in carbonylations.
-
CO Source: Carbon Monoxide balloon (1 atm) or Molybdenum Hexacarbonyl (Mo(CO)₆) as a solid source.
-
Nucleophile/Solvent: Methanol (or other alcohol) + Triethylamine (Base).
Step-by-Step Methodology
-
Charge: In a pressure tube or strong-walled vial, add:
-
1-Bromo-4-(4-methylbenzyl)benzene (261 mg, 1.0 mmol).
-
Pd(OAc)₂ (4.5 mg, 0.02 mmol).
-
Xantphos (11.6 mg, 0.02 mmol).
-
Na₂CO₃ (2.0 equiv) or Et₃N (3.0 equiv).
-
-
Solvent: Add Methanol (5 mL).
-
Atmosphere:
-
Method A (Gas): Bubble CO gas through the solution for 2 mins, then keep under a CO balloon (1 atm).
-
Method B (Solid Source): Add Mo(CO)₆ (0.5 equiv) and DBU (1.5 equiv) in Toluene/MeOH mixture.
-
-
Reaction: Heat to 70–80°C for 16 hours.
-
Safety Note: Carbon Monoxide is silent and deadly. Perform strictly in a well-ventilated fume hood with a CO detector.
-
Workup: Vent carefully. Filter through Celite.[1] Concentrate.
-
Purification: Flash chromatography. The product will be the methyl ester: Methyl 4-(4-methylbenzyl)benzoate.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst deactivation (Pd black formation) | Switch to Pd(dppf)Cl₂ or increase ligand:Pd ratio. Ensure O₂ exclusion. |
| Homocoupling (Ar-Ar) | Excess boronic acid or slow oxidative addition | Reduce boronic acid to 1.05 equiv. Add water to solvent system to dissolve base. |
| Dehalogenation (Ar-H) | Beta-hydride elimination (rare here) or solvent H-transfer | Avoid alcoholic solvents in Suzuki/Buchwald (use Toluene/Dioxane). Lower temperature. |
| Insoluble Substrate | High lipophilicity of diarylmethane | Use THF or Toluene instead of MeOH/Water. Add surfactant (TPGS-750-M) for aqueous micellar conditions. |
Experimental Workflow Diagram
Caption: Decision tree for the functionalization of the diarylmethane scaffold.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Beller, M., et al. (2010). Palladium-catalyzed carbonylation reactions of aryl halides and related compounds. Angewandte Chemie International Edition, 48(23), 4114-4136.
-
Murakata, M., & Nag, M. (2023). Strategy for the Synthesis of C-Aryl Glucosides as Sodium Glucose Cotransporter 2 Inhibitors. Heterocycles, 106(11), 1777.[2] (Provides context on diarylmethane scaffolds in SGLT2 inhibitors).
-
Organic Syntheses. (2004). Palladium-Catalyzed Amination of Aryl Halides and Sulfonates. Org.[3][4][5] Synth. 2004, 81, 54.
Sources
step-by-step guide for Grignard reagent formation from 1-Bromo-4-(4-methylbenzyl)benzene
Executive Summary
This application note details the optimized protocol for generating the Grignard reagent from 1-Bromo-4-(4-methylbenzyl)benzene (CAS: N/A for specific isomer, structurally 4-bromo-4'-methyldiphenylmethane). This intermediate is a critical building block in the synthesis of SGLT2 inhibitors and various diarylmethane scaffolds used in drug discovery.
Unlike simple phenylmagnesium bromide preparations, this substrate presents specific challenges:
-
Steric Bulk & Solubility: The diphenylmethane backbone increases lipophilicity and molecular weight, requiring specific solvent ratios to prevent precipitation of the formed Grignard species.
-
Initiation Latency: Aryl bromides with para-benzyl substituents can exhibit delayed initiation, increasing the risk of thermal runaway if substrate accumulation occurs.
This guide provides a self-validating workflow using 1,2-dibromoethane (DBE) entrainment and 1,10-phenanthroline titration to ensure high titer and reproducibility.
Chemical Context & Safety
Reaction Scheme
The formation involves the oxidative addition of magnesium(0) into the C-Br bond.[1] The reaction is heterogeneous, occurring at the magnesium surface.[2]
Reaction:
Where Ar = 4-(4-methylbenzyl)phenyl.
Critical Safety Parameters
-
Exotherm Hazard: Grignard formation is highly exothermic (
). Never add the total substrate volume before confirming initiation. -
Moisture Sensitivity: Water destroys the reagent immediately, producing the protonated arene (4-methyl-4'-methyldiphenylmethane) and Mg(OH)Br.
-
Solvent: Tetrahydrofuran (THF) is required.[3] Diethyl ether is insufficient for solvating this higher-molecular-weight species.
Equipment & Materials
Reagents
| Reagent | Purity | Role | Preparation |
| 1-Bromo-4-(4-methylbenzyl)benzene | >98% | Substrate | Dissolved in anhydrous THF (1.0 M) |
| Magnesium Turnings | Grignard Grade | Metal Source | Oven-dried, crushed slightly to expose fresh surface |
| THF (Tetrahydrofuran) | Anhydrous (<50 ppm H2O) | Solvent | Distilled from Na/Benzophenone or passed through activated alumina |
| 1,2-Dibromoethane (DBE) | 99% | Initiator | Used neat (activates Mg surface) |
| Iodine ( | Resublimed | Catalyst | Single crystal |
Glassware Setup
-
Vessel: 3-Neck Round Bottom Flask (RBF) with magnetic stir bar (egg-shaped for grinding effect).
-
Condenser: Reflux condenser connected to an inert gas manifold (Nitrogen or Argon).
-
Addition: Pressure-equalizing addition funnel (flame-dried).
-
Environment: Schlenk line or dedicated inert gas bubbler.
Step-by-Step Protocol
Phase 1: System Preparation & Activation
Rationale: Removing the MgO passivation layer is the single most critical step for aryl bromides.
-
Drying: Flame-dry the assembled glassware under vacuum. Backfill with dry Nitrogen/Argon. Repeat 3 times.
-
Charging Mg: Add Magnesium turnings (1.2 equivalents relative to substrate) to the flask against a counter-flow of inert gas.
-
Dry Stir: Stir the dry magnesium vigorously for 10 minutes. The mechanical friction helps expose fresh metal sites.
-
Chemical Activation:
-
Add just enough anhydrous THF to cover the magnesium.
-
Add a single crystal of Iodine.[4]
-
Add 0.05 equivalents of 1,2-Dibromoethane (DBE).
-
Observation: Evolution of ethylene gas bubbles and decolorization of iodine indicates active sites are forming.
-
Phase 2: Initiation (The "Entrainment" Method)
Rationale: We use a concentrated "seed" to start the reaction before diluting, ensuring the exotherm is manageable.
-
Prepare a 1.0 M solution of the substrate [1-Bromo-4-(4-methylbenzyl)benzene] in anhydrous THF.
-
Add 5-10% of this substrate solution directly to the activated magnesium.
-
Heat: Apply a heat gun gently or use a warm water bath to bring the solvent to a gentle boil.
-
Verification: Stop heating.
-
Success: The solvent continues to boil/reflux on its own (self-sustaining exotherm). The solution turns turbid/grey.
-
Failure: If boiling stops immediately, the reaction has not initiated. Add more DBE or heat again. Do not proceed until self-sustaining reflux is observed.
-
Phase 3: Controlled Addition
-
Once initiated, begin dropwise addition of the remaining substrate solution.[5][6]
-
Rate Control: Adjust the drip rate to maintain a gentle reflux without external heating.
-
Target Duration: 30–45 minutes for <10g scale; 1–2 hours for larger scales.
-
-
Solubility Check: If the reaction mixture becomes too viscous or solids appear (Schlenk equilibrium shifting to
precipitation), add additional anhydrous THF through the condenser septum.
Phase 4: Maturation
-
After addition is complete, the reaction will cool.[5][7][8]
-
Apply external heat (oil bath at 70°C) to reflux the mixture for 1 to 2 hours .
-
Why: Aryl bromides are slower to react than alkyl halides. This step ensures conversion of residual starting material and prevents homo-coupling by-products.
-
-
Cool to room temperature. The solution should be dark grey/brown.[5]
Quality Control: Self-Validating Titration
Never assume the theoretical molarity. You must determine the active titer.
Method: 1,10-Phenanthroline / sec-Butanol Titration (Visual Endpoint)[9]
-
Indicator: Dissolve ~2 mg of 1,10-phenanthroline (and optionally a pinch of menthol) in 2 mL dry THF in a septum-capped vial.
-
Aliquot: Add 0.50 mL of your synthesized Grignard reagent.
-
Color Change: Solution turns deep Burgundy/Red (Complex formation).
-
-
Titrant: Titrate with anhydrous 1.0 M sec-butanol (in Xylene or THF) using a microliter syringe.
-
Endpoint: The solution turns from Burgundy to Colorless/Yellow (disappearance of the Mg-Phenanthroline complex).
-
Calculation:
Process Visualization
Reaction Mechanism & Pathway
The following diagram illustrates the oxidative insertion and the role of the initiator.
Figure 1: Mechanistic pathway of Grignard formation highlighting the critical activation step required for aryl bromides.
Experimental Workflow
Standard Operating Procedure (SOP) flow for the laboratory execution.
Figure 2: Step-by-step workflow ensuring safety and reaction completion.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No reaction after adding 5% substrate | Passivated Mg surface or wet solvent. | Add 0.5 mL DIBAL-H (if compatible) or fresh iodine. Apply sonication.[3] |
| White precipitate forms during addition | Saturation of Grignard species. | Add anhydrous THF to dilute. Ensure temp > 50°C. |
| Low Titer (<70% yield) | Moisture ingress or Wurtz coupling. | Check inert lines. Dilute reaction (Wurtz coupling is concentration dependent). |
| Red color persists during titration | Endpoint not reached. | Continue adding sec-Butanol. If volume is excessive, reagent is dead. |
References
-
Lin, H.-S., & Paquette, L. A. (1994).[9][10] A Convenient Method for Determining the Concentration of Grignard Reagents.[10] Synthetic Communications, 24(17), 2503–2506.[9] Link
-
Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale.[11] Organic Process Research & Development, 6(6), 906–910. Link
-
Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition, 43(16), 3333-3336. (Context on modern Mg activation). Link
-
Organic Syntheses. (1941). Phenylmagnesium Bromide.[6][12] Org.[13][3][6] Synth. Coll. Vol. 1, p.550. (Foundational protocol for aryl bromides). Link
Sources
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. schnyderchemsafety.com [schnyderchemsafety.com]
- 3. adichemistry.com [adichemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Products in the Synthesis of 1-Bromo-4-(4-methylbenzyl)benzene
Introduction
Welcome to the technical support center for the synthesis of 1-Bromo-4-(4-methylbenzyl)benzene. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the synthesis of this important diarylmethane intermediate. Rather than a simple procedural document, this center functions as a series of troubleshooting guides in a direct question-and-answer format. We will delve into the mechanistic origins of common side products, provide actionable strategies for their mitigation, and offer protocols for purification. Our focus is on the causality behind experimental observations, empowering you to make informed decisions in your laboratory work.
The two most prevalent synthetic strategies for this molecule are Friedel-Crafts alkylation and palladium-catalyzed cross-coupling reactions. Each pathway presents a unique set of challenges, primarily concerning reaction selectivity and the formation of impurities that can complicate purification and reduce yields. This guide is structured to address these challenges head-on.
Part 1: Friedel-Crafts Alkylation Pathway Issues
The direct alkylation of bromobenzene with a 4-methylbenzyl halide is an intuitive and common approach. However, the classical Friedel-Crafts alkylation is notoriously prone to several side reactions that can significantly impact product purity.[1]
Q1: I've performed a Friedel-Crafts alkylation of bromobenzene with 4-methylbenzyl chloride and AlCl₃. My mass spectrometry analysis shows a significant peak with a mass corresponding to C₂₁H₁₉Br. What is this impurity and why did it form?
A1: This high-molecular-weight byproduct is almost certainly a di-alkylated species, specifically a bromo-bis(4-methylbenzyl)benzene isomer.
Causality & Mechanism: This issue stems from a fundamental limitation of the Friedel-Crafts alkylation reaction: polyalkylation .[2][3][4] The benzyl group you add to the bromobenzene ring is an electron-donating, activating group. This means your desired product, 1-Bromo-4-(4-methylbenzyl)benzene, is more nucleophilic and thus more reactive towards further electrophilic aromatic substitution than your starting material, bromobenzene.[1][2] Consequently, as the product forms, it begins to compete with the remaining bromobenzene for the 4-methylbenzyl carbocation electrophile, leading to a second alkylation event.
The reaction proceeds as follows:
-
Desired Reaction: Bromobenzene + 4-methylbenzyl cation → 1-Bromo-4-(4-methylbenzyl)benzene
-
Side Reaction: 1-Bromo-4-(4-methylbenzyl)benzene + 4-methylbenzyl cation → Bromo-bis(4-methylbenzyl)benzene
Caption: Reaction pathway showing competitive mono- and poly-alkylation.
Troubleshooting & Mitigation Strategies:
The key to preventing polyalkylation is to manipulate the reaction conditions to favor the reaction of the electrophile with the starting material over the product.
| Strategy | Rationale | Recommended Action |
| Use Excess Aromatic Substrate | Statistically increases the probability that the electrophile (4-methylbenzyl cation) will collide with a bromobenzene molecule instead of the more reactive product molecule.[5][6] | Use a significant molar excess of bromobenzene (e.g., 5-10 equivalents) relative to the 4-methylbenzyl halide. Bromobenzene can often be recovered by distillation after the reaction. |
| Control Reagent Addition | Adding the alkylating agent slowly to the mixture of bromobenzene and catalyst ensures its concentration remains low, minimizing the chance for the product to react as it is formed. | Add the 4-methylbenzyl chloride solution dropwise over a prolonged period (e.g., 1-2 hours) to the stirred bromobenzene/catalyst mixture at a controlled temperature. |
| Lower Reaction Temperature | Alkylation reactions are often exothermic. Lower temperatures decrease the overall reaction rate, including the rate of the undesired second alkylation, often improving selectivity. | Run the reaction at 0 °C or even lower, and allow it to slowly warm to room temperature. Monitor progress by TLC or GC to avoid an incomplete reaction. |
| Choose a Milder Catalyst | Highly active catalysts like AlCl₃ can promote side reactions. Less aggressive Lewis acids can provide better selectivity. | Consider screening milder Lewis acids such as FeCl₃ or zeolites. |
Q2: My ¹H NMR spectrum is complex. Besides the expected para-isomer, I see other aromatic signals suggesting I have a mixture of ortho- and meta-isomers. What causes this?
A2: The presence of multiple isomers indicates that either the initial alkylation lacked regioselectivity or that post-alkylation isomerization occurred.
Causality & Mechanism: While the bromine atom in bromobenzene is an ortho-, para-directing group, Friedel-Crafts alkylations can sometimes yield a mixture of isomers. More critically, under strong Lewis acid conditions and elevated temperatures, the Friedel-Crafts alkylation can be reversible.[7] This reversibility can lead to the thermodynamically driven migration of the benzyl group around the ring, a process known as isomerization .[8][9] The initially formed para-product (kinetic product) can re-form a carbocation intermediate and re-attach at the more thermodynamically stable meta-position.
Caption: Reversible pathway leading to Friedel-Crafts isomerization.
Troubleshooting & Mitigation Strategies:
-
Minimize Catalyst Concentration: Use the minimum amount of Lewis acid required to catalyze the reaction. Stoichiometric amounts are often unnecessary and promote side reactions.
-
Strict Temperature Control: Avoid heating the reaction mixture. High temperatures provide the activation energy needed for the less favorable isomerization pathways.[8]
-
Shorter Reaction Times: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the product from sitting in the strongly acidic medium, which allows time for isomerization.
Part 2: Palladium-Catalyzed Cross-Coupling Pathway Issues
Synthesizing the target molecule via a Suzuki or a Negishi-type coupling offers greater control over regiochemistry. A common Suzuki approach would involve coupling 4-bromobenzyl boronic acid with 4-methylbromobenzene, or vice versa. A documented Negishi-type synthesis involves reacting benzylmagnesium chloride with 1-bromo-4-iodobenzene in the presence of a palladium catalyst.[10] While precise, these methods have their own characteristic side reactions.
Q3: I'm attempting a Suzuki coupling between (4-bromophenyl)boronic acid and 4-methylbenzyl bromide. My main impurity has a mass corresponding to C₁₄H₁₄, which I've identified as 4,4'-dimethylbibenzyl. How is this forming?
A3: You are observing a classic side reaction in cross-coupling chemistry: homocoupling.
Causality & Mechanism: Homocoupling occurs when two molecules of the same coupling partner react with each other. In your case, two molecules of the 4-methylbenzyl bromide have coupled. This can also happen with the boronic acid partner. This side reaction is often promoted by:
-
Oxidation of the Pd(0) Catalyst: The active catalyst in the Suzuki cycle is Pd(0). If oxygen is present in the reaction, it can oxidize Pd(0) to Pd(II), which can promote the homocoupling of organoboron reagents.[11][12]
-
Inefficient Catalytic Cycle: If the transmetalation or reductive elimination steps are slow, the organopalladium intermediates have a longer lifetime and may undergo side reactions, including homocoupling.
Caption: Suzuki cycle showing desired cross-coupling vs. oxidative homocoupling.
Troubleshooting & Mitigation Strategies:
| Strategy | Rationale | Recommended Action |
| Thorough Degassing | Oxygen is a primary culprit in promoting homocoupling by oxidizing the active Pd(0) catalyst.[11][12] Removing dissolved oxygen is critical. | Degas your solvent and reaction mixture thoroughly before adding the catalyst. Use methods like sparging with an inert gas (argon or nitrogen) for 15-30 minutes or performing several freeze-pump-thaw cycles.[11] |
| Use High-Purity Reagents | Ensure the palladium catalyst is active and not partially oxidized. Use fresh, high-quality boronic acids, as they can degrade over time. | Use a fresh bottle of catalyst or a reliable precatalyst. Store boronic acids in a desiccator. |
| Optimize Base and Solvent | The choice of base is crucial for activating the boronic acid for transmetalation.[13] An inefficient base can slow the main cycle, allowing side reactions to compete. | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).[11] |
| Ligand Selection | Electron-rich, bulky phosphine ligands can accelerate the rate-determining oxidative addition and subsequent reductive elimination steps, minimizing the lifetime of intermediates prone to side reactions. | Consider modern ligand systems like SPhos or XPhos, especially if using less reactive aryl chlorides.[14][15] |
Q4: My reaction yield is very low, and I've isolated toluene from the reaction mixture. What happened to my boronic acid reagent?
A4: The formation of toluene from a tolylboronic acid reagent is a clear sign of protodeborylation.
Causality & Mechanism: Protodeborylation is a side reaction where the C-B bond of the organoboron compound is cleaved and replaced by a C-H bond from a proton source.[12] This effectively destroys your nucleophilic coupling partner and converts it into a simple arene, reducing the overall yield. The proton source can be trace water in the solvent or even the solvent itself under certain conditions. Heteroaryl boronic acids are particularly susceptible, but it can occur with aryl boronic acids as well, especially at elevated temperatures.
Troubleshooting & Mitigation Strategies:
-
Use Anhydrous Solvents: Ensure your solvents are rigorously dried, especially if the reaction is run at high temperatures.
-
Protect the Boronic Acid: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin). These are generally more robust towards protodeborylation and can be used directly in the coupling reaction.
-
Control Temperature: Do not use excessive heat. While heating can increase the rate of the desired coupling, it can also accelerate the rate of decomposition of the boronic acid.[11] Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Part 3: Purification Strategies
Q5: How can I effectively separate my desired product, 1-Bromo-4-(4-methylbenzyl)benzene, from the di-alkylated side product?
A5: The most effective method for this separation is silica gel column chromatography.
Rationale & Protocol: The desired mono-alkylated product and the di-alkylated side product have different polarities, which allows for their separation on a stationary phase like silica gel.
-
Polarity Difference: The di-alkylated product, having two benzyl groups, is significantly less polar than the mono-alkylated product. The single bromine atom on the mono-alkylated product provides slightly more polarity.
-
Elution Order: When using a non-polar eluent system (e.g., hexanes or petroleum ether), the less polar di-alkylated byproduct will elute from the column first. The desired, slightly more polar product will elute later.
Recommended Protocol: Flash Column Chromatography [10][16]
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Start with pure hexanes. The goal is to find a system where the desired product has an Rf value of approximately 0.2-0.3. You should see two distinct spots: a higher Rf spot for the di-alkylated impurity and a lower Rf spot for your product.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of a low-boiling solvent (like dichloromethane or toluene). Adsorb this solution onto a small amount of silica gel (dry loading). Once the solvent is evaporated, carefully add the dried silica with your sample to the top of the packed column.
-
Elution: Begin eluting with your chosen solvent system. Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-Bromo-4-(4-methylbenzyl)benzene.
References
-
Fiveable. (2025, August 15). Polyalkylation Definition. Retrieved from [Link]
-
OpenStax. (2023, September 20). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. In Organic Chemistry. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
StudyMind. (n.d.). Friedel-Crafts Alkylation of aromatic molecules. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
MDPI. (2020, December 15). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
ACS Publications. (2017, January 11). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. In ACS Catalysis. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
YouTube. (2026, January 30). Friedel-Crafts Alkylation class 12 | Mechanism & Examples | IIT JEE NEET. Retrieved from [Link]
-
UMass Lowell. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of A. 1-Bromo-4-(phenylmethyl)benzene. Retrieved from [Link]
-
DePaul University. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]
-
MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]
-
ACS Publications. (n.d.). Friedel—Crafts Isomerization. X.1a Aluminum Chloride Catalyzed Isomerization of the Di-t-butylbenzenes. In The Journal of Organic Chemistry. Retrieved from [Link]
-
University of Toronto. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Dalton Transactions. Retrieved from [Link]
-
ScienceDirect. (2023, November 10). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Retrieved from [Link]
-
Lab Archives. (2024, February 26). Synthesis and Characterization of 4-Bromobenzophenone via Friedel-Crafts Acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
-
ScienceDirect. (n.d.). Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid. Retrieved from [Link]
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof.
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Pearson. (n.d.). What products would you expect from the following Suzuki coupling reactions? (a). Retrieved from [Link]
-
StuDocu. (n.d.). Friedel - Crafts acetylation of Bromobenzene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Scribd. (n.d.). 4-Bromobenzophenone by Friedel-Craft Reaction. Retrieved from [Link]
Sources
- 1. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
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- 16. benchchem.com [benchchem.com]
troubleshooting low conversion rates in reactions with 1-Bromo-4-(4-methylbenzyl)benzene
Product: 1-Bromo-4-(4-methylbenzyl)benzene (CAS: 53040-92-9) Application Focus: Synthesis of SGLT2 Inhibitors (e.g., Canagliflozin, Dapagliflozin) Document ID: TSC-2026-BR-SGLT2
Introduction
Welcome to the Technical Support Center. You are likely utilizing 1-Bromo-4-(4-methylbenzyl)benzene as the critical "Western" lipophilic pharmacophore in the synthesis of gliflozin-class antidiabetic drugs.
This aryl bromide is chemically robust but presents specific conversion challenges during Lithium-Halogen Exchange (for C-glycosylation) and Palladium-Catalyzed Cross-Couplings . The diarylmethane scaffold introduces lipophilicity that complicates solubility in polar aprotic solvents, while the benzylic methylene bridge is susceptible to radical side reactions if "inerting" protocols are lax.
This guide moves beyond basic instructions to address the causality of low conversion rates, providing self-validating workflows to restore yield.
Module 1: Critical Purity & Storage Checks
Before troubleshooting reaction parameters, validate your starting material.[1] In synthesis campaigns for SGLT2 inhibitors, specific impurities in this intermediate are known catalyst poisons.
| Parameter | Specification | Why it Matters (The Causality) |
| Isomeric Purity | >99.5% para | The ortho-isomer (1-bromo-2-(4-methylbenzyl)benzene) creates steric hindrance during oxidative addition, significantly slowing Pd-catalysis rates [1]. |
| Moisture Content | <0.05% (KF) | Critical for Lithiation. Trace water causes immediate protodebromination, yielding the des-bromo byproduct (4-methyldiphenylmethane) which is inseparable by standard chromatography. |
| Sulfur Residues | <10 ppm | If prepared via thio-intermediate reduction, residual sulfur will irreversibly poison Pd(0) catalysts. |
Module 2: Troubleshooting Lithium-Halogen Exchange
Scenario: You are reacting the substrate with n-BuLi to generate the aryl-lithium species for coupling with a gluconolactone (SGLT2 synthesis), but you observe high amounts of reduced product (Des-bromo) or butyl-alkylated byproducts .
Diagnostic Workflow
The failure usually occurs at the Lithiation Equilibrium or Quench stage. Use the following logic flow to diagnose the root cause.
Figure 1: Decision tree for diagnosing lithiation failures based on impurity profiling.
Technical FAQ: Lithiation
Q: Why do I see the "Wurtz" coupling product (butyl group attached to the ring)? A: This is a thermal failure. The Lithium-Halogen exchange is exothermic. If n-BuLi is added too quickly or the temperature rises above -60°C, the generated Ar-Li species reacts with the n-butyl bromide co-product (formed in situ) rather than your electrophile [2].
-
Fix: Maintain internal temperature < -70°C. Use t-BuLi (2 equiv) if n-BuLi fails, as the byproduct (t-butyl bromide) is sterically less prone to coupling and eliminates to isobutene.
Q: My conversion is 100%, but the yield of the coupled product is low. A: This suggests the "Ate" complex stability issue. The Ar-Li intermediate can aggregate.
-
Fix: Add additives like TMEDA (N,N,N',N'-tetramethylethylenediamine) to break up aggregates and increase the nucleophilicity of the lithiated species [3].
Module 3: Troubleshooting Palladium Cross-Coupling (Suzuki/Buchwald)
Scenario: Reaction stalls at 50-60% conversion. Adding more catalyst does not restart the reaction.
The Mechanism of Failure
For electron-neutral/rich aryl bromides like 1-Bromo-4-(4-methylbenzyl)benzene, the Oxidative Addition step is often rate-limiting. If the catalyst ligates poorly, Pd(0) aggregates into inactive Palladium Black.[2]
Optimization Matrix
| Variable | Standard Condition | Optimized Condition (for Low Conversion) | Rationale |
| Ligand | PPh3 (Tetrakis) | SPhos or XPhos | Buchwald biaryl ligands are electron-rich and bulky, accelerating oxidative addition into the Ar-Br bond and preventing Pd-aggregation [4]. |
| Base | Na2CO3 | K3PO4 or Cs2CO3 | Stronger bases (or cesium effect) facilitate the transmetallation step, especially in sterically demanding couplings. |
| Solvent | Toluene/Water | 1,4-Dioxane/Water or THF | The substrate is lipophilic. Dioxane improves solubility of the oxidative addition complex compared to toluene/ethanol mixtures. |
Self-Validating Protocol: High-Efficiency Suzuki Coupling
This protocol uses a "pre-activation" step to ensure catalyst integrity.
-
Degassing (Critical): Sparge solvents (1,4-Dioxane and Water) with Argon for 20 minutes. Do not rely on sonication alone.
-
Charge: Add 1-Bromo-4-(4-methylbenzyl)benzene (1.0 equiv), Boronic Acid (1.2 equiv), and K3PO4 (2.0 equiv) to the vessel.
-
Catalyst Prep: In a separate vial, premix Pd(OAc)2 (1 mol%) and SPhos (2 mol%) in degassed dioxane. Stir for 5 mins until the solution turns yellow/orange (active ligated species).
-
Initiation: Add the catalyst solution to the main vessel via syringe.
-
Temperature: Heat to 80°C.
-
Checkpoint: If the reaction turns black within 15 minutes, your system has oxygen leaks. The active catalyst should remain a clear orange/red or light suspension.
-
Figure 2: Catalytic cycle highlighting the oxidative addition stall point common with this substrate.
References
-
Xu, B., et al. (2015). Process for the preparation of benzylbenzene SGLT2 inhibitors. U.S. Patent 9,193,751. Link
-
Bailey, W. F., & Patricia, J. J. (1988).[3] The mechanism of the lithium-halogen interchange reaction: A review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. Link
-
Rakeshwar, et al. (2014). Synthetic Approaches to Gliflozins: A Comprehensive Overview. Synlett. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
Sources
Technical Support Center: Catalyst Deactivation in Reactions with 1-Bromo-4-(4-methylbenzyl)benzene
Welcome to the technical support center dedicated to addressing catalyst deactivation issues in palladium-catalyzed cross-coupling reactions involving 1-Bromo-4-(4-methylbenzyl)benzene. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Here, we will explore the common causes of catalyst deactivation and provide practical, field-proven troubleshooting strategies to ensure the success and reproducibility of your experiments.
Section 1: Understanding the Core Problem: Catalyst Deactivation
Catalyst deactivation is a persistent challenge in homogeneous catalysis, leading to diminished reaction efficiency, lower yields, and increased costs.[1][2] Understanding the underlying mechanisms is the first step toward effective mitigation.
Q1: What are the primary modes of palladium catalyst deactivation in cross-coupling reactions?
Answer: Catalyst deactivation in palladium-catalyzed reactions, such as Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig aminations, typically occurs through three main pathways:
-
Chemical Deactivation (Poisoning): This happens when impurities or even substrates/products bind strongly to the active palladium center, rendering it unavailable for the catalytic cycle.[1][2] Common poisons include compounds containing sulfur, unpurified reagents, or certain functional groups on the substrates themselves that can complex with the metal.[3]
-
Thermal Degradation: At elevated temperatures, the catalyst complex can degrade. This can involve the decomposition of the supporting ligands or changes in the palladium species itself, leading to a loss of activity.[2]
-
Mechanical/Physical Deactivation (Aggregation/Fouling): This is arguably the most common issue. The active, soluble Pd(0) species can aggregate to form larger, inactive palladium nanoparticles or bulk metal, which often precipitates from the solution as "palladium black."[3][4] This process removes the catalyst from the homogeneous reaction medium, effectively halting the catalytic cycle.[3][5]
Q2: Why is 1-Bromo-4-(4-methylbenzyl)benzene a substrate of interest, and what challenges does it present?
Answer: 1-Bromo-4-(4-methylbenzyl)benzene is a valuable building block in medicinal chemistry and materials science. It contains a reactive C(sp²)-Br bond, ideal for standard cross-coupling reactions, allowing for the facile introduction of the 4-methylbenzylphenyl moiety. However, like many aryl bromides, reactions involving this substrate are susceptible to catalyst deactivation, particularly palladium black formation, which can be influenced by reaction kinetics, temperature, and the specific ligand-base combination used.[4][6]
Section 2: Troubleshooting Guide: A Symptom-Based Approach
This section provides a systematic guide to diagnosing and resolving common issues encountered during reactions with 1-Bromo-4-(4-methylbenzyl)benzene.
Problem: My reaction has a low yield or has stalled completely.
This is the most frequent symptom of catalyst deactivation. The key is to identify the root cause through a process of elimination.
-
Diagnosis: The most obvious sign is the appearance of a fine black precipitate in your reaction flask.[3][4] This is often accompanied by the reaction solution losing its characteristic color (if any) and a stall in product formation as confirmed by TLC or LC-MS.
-
Causality: The catalytically active L-Pd(0) species is only transiently stable. If the rate of oxidative addition to your aryl bromide is slow relative to the rate of catalyst decomposition, the Pd(0) intermediates can collide and aggregate. This is often exacerbated by ligands that dissociate too easily or by high temperatures.
-
Solutions & Protocols:
-
Optimize Your Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are designed to stabilize the monomeric Pd(0) species, preventing aggregation and often accelerating the rate-limiting oxidative addition and reductive elimination steps.[7] For Suzuki reactions with aryl bromides, ligands like SPhos, XPhos, or RuPhos are excellent starting points.[8]
-
Lower the Temperature: High temperatures can accelerate both the desired reaction and the deactivation pathway. Determine the lowest effective temperature for your transformation.
-
Adjust Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can prevent aggregation by reducing the concentration of Pd(0) species in solution at any given time.
-
Use a Pre-catalyst: Modern palladium pre-catalysts are designed to generate the active L-Pd(0) species in a controlled manner upon activation with a base, minimizing the "free" Pd(0) that can lead to aggregation.[8][9]
-
-
Diagnosis: This is a more subtle issue. If you observe a stall but no visible palladium black, your ligand may be degrading. For phosphine ligands, oxidation to the corresponding phosphine oxide is a common deactivation pathway, especially if the reaction is not performed under a strictly inert atmosphere.[10] The most direct way to observe this is via ³¹P NMR spectroscopy, where you can monitor the disappearance of the ligand signal and the appearance of the phosphine oxide signal over the course of the reaction.[11]
-
Causality: Phosphines are susceptible to oxidation, especially at higher temperatures.[10] This oxidation removes the stabilizing ligand from the palladium center, leaving it prone to aggregation.
-
Solutions & Protocols:
-
Ensure an Inert Atmosphere: Rigorously degas your solvents and use a robust inert gas (Argon or Nitrogen) atmosphere throughout the reaction setup and duration.
-
Choose Air-Stable Ligands/Pre-catalysts: Many modern biarylphosphine ligands and their corresponding pre-catalysts exhibit greater air stability, simplifying reaction setup.
-
Avoid Oxidizing Impurities: Ensure all reagents are free from peroxides or other oxidizing agents.
-
-
Diagnosis: If reactions with new batches of reagents fail while previous batches worked, poisoning is a likely culprit. The catalyst is often deactivated from the start. Analytical techniques like Inductively Coupled Plasma (ICP) or X-ray Photoelectron Spectroscopy (XPS) can identify poisons on a recovered catalyst sample.[1][2]
-
Causality: Impurities with lone pairs (e.g., sulfur or nitrogen-containing compounds) can bind irreversibly to the palladium active sites, blocking them from participating in the catalytic cycle.[2][3]
-
Solutions & Protocols:
-
Reagent Purification: Purify all starting materials, including the 1-Bromo-4-(4-methylbenzyl)benzene, the coupling partner, and the solvents.
-
Run a Control Reaction: Perform a small-scale control experiment using highly purified, trusted reagents to confirm that poisoning is the issue. If this reaction proceeds well, it validates that your original materials were contaminated.[3]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best palladium source to start with: Pd(0) or Pd(II)?
A: Both can be effective, but they have different activation requirements. Pd(0) sources like Pd₂(dba)₃ are used directly but can be unstable and form palladium black if not properly coordinated by a ligand.[4] Pd(II) sources like Pd(OAc)₂ or PdCl₂(L)₂ are often more stable but require an in-situ reduction step to generate the active Pd(0) catalyst.[4][8][12] For reproducibility and ease of use, well-defined Pd(II) pre-catalysts are often the best choice as they are designed for controlled activation.[9]
Q2: How does the choice of base impact catalyst stability?
A: The base plays a crucial role beyond just facilitating the reaction (e.g., activating the boronic acid in a Suzuki coupling).[13] A very strong or poorly soluble base can lead to heterogeneity and promote catalyst decomposition. Conversely, a base that is too weak may not be effective in the catalytic cycle, slowing it down and giving the catalyst more time to deactivate. The choice is often a balance; for Suzuki reactions, K₂CO₃ or K₃PO₄ are common, while stronger bases like NaOtBu are used in Buchwald-Hartwig aminations.[14][15]
Q3: Can I reuse my catalyst after the reaction?
A: For homogeneous catalysts, recovery and reuse are generally challenging and not recommended for pharmaceutical applications due to risks of altered activity and impurity profiles.[6] If the catalyst has precipitated as palladium black, it is no longer the same active species. While methods exist to recover the palladium metal, regenerating the precise, highly active catalytic species batch-to-batch is difficult.[16] It is often more sustainable to develop a high-turnover catalyst that can be used at very low loadings.[6]
Q4: What are the key analytical techniques I should use to investigate deactivation?
A: A multi-faceted approach is best:
-
Reaction Monitoring: TLC, GC, and LC-MS to track product formation and identify reaction stalling.
-
Spectroscopy: ³¹P NMR is invaluable for monitoring the integrity of phosphine ligands.[11]
-
Surface Analysis: If you can isolate the deactivated catalyst, XPS can reveal changes in palladium's oxidation state and identify surface poisons.[1][17]
-
Elemental Analysis: ICP-MS can quantify palladium leaching or detect elemental poisons in your reagents.[2]
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling 1-Bromo-4-(4-methylbenzyl)benzene with an arylboronic acid.
-
Setup: To an oven-dried flask equipped with a magnetic stir bar and reflux condenser, add 1-Bromo-4-(4-methylbenzyl)benzene (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inerting: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Reagent Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.5-2 mol%) and the ligand (if not part of the pre-catalyst).
-
Solvent Addition: Add degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.
Protocol 2: Diagnostic Test for Catalyst Deactivation
If you suspect deactivation, run this test in parallel with your main reaction.
-
Follow Protocol 1 exactly, but use brand new, high-purity reagents and freshly distilled, degassed solvents.
-
Use a trusted, well-characterized catalyst/ligand system known to be effective for this type of coupling.
-
Comparison: If this diagnostic reaction proceeds to high conversion while your main reaction stalls, it strongly indicates that one or more of your reagents or your solvent in the main reaction is contaminated (catalyst poisoning) or your previous catalyst batch has lost activity.[3]
Section 5: Data Presentation & Visualization
Table 1: Common Ligand Properties for Palladium Catalysis
| Ligand Type | Example Ligands | Key Characteristics | Application Notes |
| Monodentate Phosphines | PPh₃, P(o-tolyl)₃, P(t-Bu)₃ | Simple, vary in steric bulk and electron-donating ability. | PPh₃ is a classic but can be prone to oxidation. Bulky, electron-rich ligands like P(t-Bu)₃ are more effective at promoting key catalytic steps.[7] |
| Bidentate Phosphines | dppe, dppf, Xantphos | Chelating ligands that can offer greater stability to the metal center. | The bite angle is a critical parameter influencing reactivity. |
| Biaryl Monophosphines | SPhos, XPhos, RuPhos | Highly bulky and electron-rich. Excellent for stabilizing Pd(0) and promoting difficult couplings. | Considered state-of-the-art for many Suzuki and Buchwald-Hartwig reactions.[8] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong σ-donors, often more thermally stable than phosphines. | Excellent for preventing catalyst decomposition at high temperatures.[7] |
Table 2: Troubleshooting Summary
| Symptom | Potential Cause | Diagnostic Step | Recommended Solution |
| Low/No Yield, Black Precipitate | Catalyst Aggregation (Pd Black) | Visual observation. | Use a bulkier/more electron-rich ligand (e.g., XPhos), lower temperature, use a pre-catalyst. |
| Reaction Stalls, No Precipitate | Ligand Degradation | Monitor by ³¹P NMR. | Ensure a strictly inert atmosphere; use more robust/air-stable ligands. |
| Reaction Fails from Start | Catalyst Poisoning | Run a control reaction with high-purity reagents. | Purify all starting materials and solvents. |
| Sluggish Reaction | Insufficient Catalyst Activity | Compare rates with a fresh catalyst batch. | Increase temperature slightly; switch to a more active ligand system (e.g., an NHC or biarylphosphine). |
Diagrams
Caption: Catalytic cycle with key deactivation pathways.
Caption: Troubleshooting decision tree for low reaction yield.
References
- Time in Pasuruan, ID. Google Search.
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
- Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insight.
- Catalyst Deactivation Mechanism Analysis. Alfa Chemistry.
- Operando monitoring of mechanisms and deactivation of molecular catalysts.
- Effects of phosphine ligand denticity on catalytic activity and durability of gold nanoparticles in the oxid
- Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. ChemSusChem.
- Palladium-catalyzed cross-coupling reactions. Fiveable. (2025).
- Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. JoVE. (2017).
- Effects of phosphine ligand denticity on catalytic activity and durability of gold nanoparticles in the oxidation of benzyl alcohol.
- Analysis of C
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
- Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid.
- Supported Binuclear Gold Phosphine Complexes as CO Oxidation Catalysts: Insights into the Formation of Surface‐Stabilized Au Particles.
- Phosphine Ligands [Cross-coupling Reaction using Transition Metal C
- Buchwald–Hartwig amin
- Base-Controlled Heck, Suzuki, and Sonogashira Reactions Catalyzed by Ligand-Free Platinum or Palladium Single Atom and Sub-Nanometer Clusters. Journal of the American Chemical Society. (2019).
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Heck Reaction. Chemistry LibreTexts. (2023).
- How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture.
- Role of catalyst deactivation and regeneration in the Heck reaction involving unactivated aryl bromides.
- Buchwald-Hartwig Amin
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec. (2024).
- Suzuki reaction. Wikipedia.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion.
- Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides. Journal of the American Chemical Society. (2025).
- Heck Reaction. Organic Chemistry Portal.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. (2025).
- Recovery and/or reuse of palladium catalyst after a suzuki coupling.
- The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Molecules. (2018).
- Palladium-Catalysed Coupling Chemistry. Fisher Scientific.
- Buchwald-Hartwig Coupling. Alfa Chemistry. (2024).
- Modern Heck Reactions. Royal Society of Chemistry.
- The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. Molecules. (2011).
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. (2018).
- The Suzuki Reaction. Myers Research Group, Harvard University.
- Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides.
- Catalyzed Mizoroki–Heck Reaction or C–H Activ
- Suzuki Coupling. Organic Chemistry Portal.
- Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie. (2022).
- Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with...
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024).
- Benzene, 1-bromo-4-methyl-. NIST WebBook.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. (2024).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
